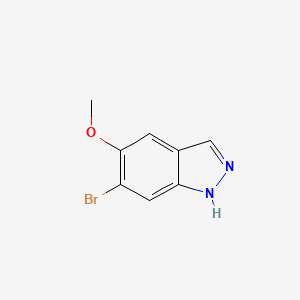

6-bromo-5-methoxy-1H-indazole

Beschreibung

The Indazole Nucleus as a Privileged Heterocyclic Scaffold in Contemporary Medicinal Chemistry Research

The indazole nucleus, the core structure of 6-bromo-5-methoxy-1H-indazole, is widely recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comresearchgate.net This term signifies that the indazole framework is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. samipubco.com The versatility of the indazole core is attributed to its ability to mimic endogenous biomolecules due to its aromatic and heterocyclic nature, allowing for diverse interactions with biological targets. samipubco.com

Indazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.gov This wide range of pharmacological potential has led to significant interest in synthesizing and evaluating new indazole-based compounds for various therapeutic applications. nih.govnih.gov The structural versatility of the indazole scaffold allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. nih.govresearchgate.net

Evolution of Indazole Derivatives in Pharmaceutical and Agrochemical Development

The development of indazole derivatives has a rich history in both the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net While rarely found in nature, synthetic indazoles have become a cornerstone in drug discovery. tandfonline.compnrjournal.com Several FDA-approved drugs contain the indazole moiety, highlighting its clinical significance. researchgate.netpnrjournal.com For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Granisetron is an antiemetic agent used to manage nausea and vomiting associated with chemotherapy. tandfonline.comsamipubco.compnrjournal.com

The journey of indazole-based compounds from laboratory synthesis to clinical application underscores their importance. researchgate.netnih.gov Research has continuously evolved, with numerous patents filed for novel indazole derivatives with potential therapeutic applications in areas such as neurodegenerative diseases and protein kinase-related disorders. tandfonline.comnih.gov In the agrochemical sector, indazole derivatives are explored for their potential as pesticides and other crop protection agents. finechemical.net The ability to systematically modify the indazole core allows for the creation of extensive libraries of compounds for screening and development in both fields. tandfonline.com

Significance of Halogen and Methoxy (B1213986) Substituents in Indazole Core Modification

The specific substituents on the indazole ring, such as the bromine and methoxy groups in this compound, play a crucial role in modulating the compound's chemical and biological properties.

Halogen Substituents: The presence of a halogen atom, like bromine, can significantly influence a molecule's characteristics. rsc.org Halogenation is a key strategy for structural modification, often serving as a handle for further chemical transformations such as cross-coupling reactions. chim.it This allows for the synthesis of a diverse range of derivatives. chim.it The bromine atom in this compound increases the molecule's reactivity and can enhance its binding affinity to biological targets through halogen bonding, a type of non-covalent interaction. However, the introduction of halogens can also impact the toxicity of the compound.

Methoxy Substituents: The methoxy group (-OCH3) is an electron-donating group that can alter the electronic properties of the indazole ring system. nih.gov This can influence the compound's reactivity in chemical syntheses and its interaction with biological targets. tandfonline.com The position of the methoxy group is also critical; for example, a methoxy group at the 7-position of the indazole ring has been shown to be important for the inhibition of neuronal nitric oxide synthase (nNOS). tandfonline.com In the case of this compound, the methoxy group at the 5-position, in combination with the bromine at the 6-position, creates a unique electronic and steric environment that can be exploited in the design of new molecules. Studies have shown that a methoxy substituent at position 6 can lead to potent biological activity. nih.govresearchgate.net

The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group provides a versatile platform for further chemical exploration and development of novel compounds with tailored properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRTZJDWQCNIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719272 | |

| Record name | 6-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206800-17-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-5-METHOXY-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 5 Methoxy 1h Indazole and Analogues

Strategic Approaches to 1H-Indazole Core Formation

The construction of the 1H-indazole scaffold can be achieved through various synthetic strategies. Traditional methods often involve multi-step sequences such as the diazotization or nitrosation of ortho-alkylanilines, the cyclization of ortho-haloarylhydrazones, and the reaction of hydrazines with ortho-haloarylaldehydes or ketones. acs.org More contemporary and efficient approaches increasingly rely on transition metal-catalyzed reactions that enable direct C-H bond functionalization and the formation of key C-N and N-N bonds. acs.org These modern methods offer significant advantages in terms of atom economy, step efficiency, and functional group tolerance. acs.org

A variety of transition metals, including palladium, copper, rhodium, cobalt, and silver, have been successfully employed to catalyze the synthesis of 1H-indazoles. mdpi.com These catalytic systems facilitate key bond-forming events such as C-N bond formation, oxidative benzannulation, C-H activation, and intramolecular amination, providing powerful tools for the construction of this important heterocyclic system. nih.govthieme-connect.com

Transition Metal-Catalyzed Cyclization Reactions

Palladium-Mediated Approaches (e.g., C-N bond formation, oxidative benzannulation)

Palladium catalysis is a cornerstone in the synthesis of 1H-indazoles, primarily through intramolecular C-N bond formation and oxidative benzannulation reactions.

One prominent strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.org This approach constructs the N(1)-C(7a) bond of the indazole ring and has been shown to be effective for a range of substrates with both electron-donating and electron-withdrawing groups. acs.org A common catalytic system for this transformation is Pd(OAc)₂ with dppf as the ligand and t-BuONa as the base. acs.org

Another powerful palladium-catalyzed method is the oxidative benzannulation of pyrazoles with internal alkynes. acs.orgacs.org This reaction constructs the benzene (B151609) ring of the indazole system from simpler pyrazole (B372694) precursors. acs.org The use of Pd(OAc)₂ with a copper oxidant like Cu(OAc)₂·H₂O enables the formation of a variety of substituted indazoles. acs.orgacs.org An alternative approach within this strategy utilizes 4-bromopyrazoles, which can facilitate the oxidative addition step in a Pd(0)/Pd(II) catalytic cycle. acs.orgresearchgate.net This method has proven effective for synthesizing N-benzyl derivatives that are not accessible with the Pd(OAc)₂/Cu(OAc)₂·H₂O system. acs.org

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Ref. |

| N-aryl-N-(o-bromobenzyl)hydrazine | - | Pd(OAc)₂/dppf/t-BuONa | 2-Aryl-2H-indazoles | acs.org |

| Pyrazole | Internal Alkyne | Pd(OAc)₂/Cu(OAc)₂·H₂O | Substituted 1H-indazoles | acs.orgacs.org |

| 4-Bromopyrazole | Internal Alkyne | Pd(OAc)₂/P(tBu)₃H·BF₄ | Substituted 1H-indazoles | acs.orgresearchgate.net |

Copper-Catalyzed Cyclizations and Cross-Coupling Reactions (e.g., C-H activation, intramolecular amination)

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of 1H-indazoles. These methods often proceed via C-H activation and intramolecular amination pathways.

A notable copper-catalyzed approach involves the aerobic C(sp²)-H functionalization for C-N bond formation. thieme-connect.com For instance, the cyclization of N-aryl benzophenone-derived hydrazones can be achieved using a catalytic amount of Cu(OAc)₂ with oxygen as the oxidant. thieme-connect.com This method represents a direct C-H activation to form the key C-N bond. thieme-connect.com

Copper catalysts are also instrumental in one-pot, three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.comacs.orgnih.govresearchgate.net In these reactions, the copper catalyst facilitates both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. gjesr.comacs.orgnih.gov Catalytic systems such as CuI/TMEDA have been successfully employed for this transformation. gjesr.comacs.org

Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov Additionally, Cu(OAc)₂ can mediate N-N bond formation from ketimines, which are generated in situ from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant to produce 1H-indazoles. mdpi.com

| Starting Material(s) | Catalyst System | Key Transformation | Product Type | Ref. |

| N-Aryl benzophenone-derived hydrazones | Cu(OAc)₂/O₂ | Aerobic C(sp²)-H functionalization | 1H-Indazoles | thieme-connect.com |

| 2-Bromobenzaldehyde, primary amine, sodium azide | CuI/TMEDA | C-N and N-N bond formation | 2H-Indazoles | gjesr.comacs.org |

| o-Haloaryl N-tosylhydrazones | Cu₂O | Intramolecular cyclization | 1H-Indazoles | mdpi.com |

| o-Aminobenzonitriles, organometallic reagents | Cu(OAc)₂/O₂ | N-N bond formation | 1H-Indazoles | mdpi.com |

Rhodium-Catalyzed Transformations (e.g., C-H activation, C-H alkylation/intramolecular decarboxylative cyclization)

Rhodium catalysts have emerged as powerful tools for the synthesis of indazoles, particularly through C-H activation pathways. These methods often exhibit high efficiency and functional group tolerance.

A significant rhodium-catalyzed approach involves the coupling of imidates and nitrosobenzenes, facilitated by a cooperative rhodium and copper catalytic system. acs.orgnih.govsnnu.edu.cn This reaction proceeds via C-H activation and subsequent C-N/N-N bond formation under redox-neutral conditions. acs.orgnih.gov A key intermediate in this process is a rhodacyclic imidate complex. acs.orgsnnu.edu.cn

Rhodium(III) catalysts are also effective in the synthesis of 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation and C-H/C-H cross-coupling mechanism. nih.govmdpi.com This strategy allows for the construction of functionalized 1H-indazoles from readily available starting materials. nih.gov

Furthermore, rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides a route to 3-acyl-2H-indazoles. mdpi.comnih.govnih.gov This method demonstrates the versatility of rhodium catalysis in constructing complex indazole derivatives. mdpi.com The synthesis of 2,3-dihydro-1H-indazoles can also be achieved through the rhodium-catalyzed reaction of arylhydrazines with olefins via C-H bond activation. rsc.org

| Starting Material 1 | Starting Material 2 | Catalyst System | Key Transformation | Product Type | Ref. |

| Imidate | Nitrosobenzene | [CpRhCl₂]₂/Cu(OAc)₂/AgSbF₆ | C-H activation, C-N/N-N coupling | 1H-Indazoles | acs.orgnih.gov |

| Aldehyde phenylhydrazone | - | Rh(III) | Double C-H activation | 1H-Indazoles | nih.govmdpi.com |

| Azoxy compound | Diazoester | [CpRhCl₂]₂/AgSbF₆ | C-H alkylation/intramolecular decarboxylative cyclization | 3-Acyl-2H-indazoles | mdpi.comnih.gov |

| Arylhydrazine | Olefin | Rh(III) | C-H activation | 2,3-Dihydro-1H-indazoles | rsc.org |

Cobalt-Catalyzed Methods

Cobalt catalysis provides an alternative transition metal-based approach for the synthesis of 1H-indazoles. A cooperative cobalt(III) and copper(II) catalytic system has been developed for the C-H activation of imidate esters and their subsequent oxidative coupling with anthranils. researchgate.net In this transformation, the anthranil (B1196931) serves as both an aminating agent and an organic oxidant, eliminating the need for external metal oxidants. researchgate.net The reaction is believed to proceed through a five-membered metallacyclic intermediate. researchgate.net

Silver-Mediated Oxidative C-H Bond Amination

Silver-mediated reactions offer a unique pathway for the synthesis of 1H-indazoles. A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been developed to construct a variety of 1H-indazoles. acs.orgbohrium.comacs.orgnih.gov This method is particularly effective for synthesizing 3-substituted indazoles that are otherwise difficult to prepare. acs.orgacs.org The reaction is proposed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgacs.org The process is typically carried out using AgNTf₂ in the presence of a copper co-catalyst like Cu(OAc)₂. acs.org This approach has shown good tolerance for various functional groups on the arylhydrazone, including both electron-donating and electron-withdrawing substituents. acs.org

| Starting Material | Reagent System | Key Transformation | Product Type | Ref. |

| Arylhydrazone | AgNTf₂/Cu(OAc)₂ | Intramolecular oxidative C-H amination | 3-Substituted 1H-indazoles | acs.org |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The construction of the indazole ring system can be efficiently achieved through cycloaddition reactions, particularly [3+2] cycloadditions. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring.

A prevalent method involves the reaction of arynes with diazo compounds. researchgate.netorganic-chemistry.org Arynes, highly reactive intermediates derived from aryl halides or triflates, act as the two-atom component. Diazo compounds, which can be generated in situ from precursors like N-tosylhydrazones, serve as the three-atom dipole. organic-chemistry.org This approach offers a direct and efficient pathway to a wide variety of substituted indazoles under mild conditions. researchgate.netorganic-chemistry.org The reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature is a key example of this methodology. researchgate.net

Another notable [3+2] dipolar cycloaddition involves the reaction of arynes with sydnones. nih.govacs.org Sydnones are stable, cyclic 1,3-dipolar compounds. Their reaction with arynes proceeds under mild conditions to afford 2H-indazoles in good to excellent yields, followed by the extrusion of carbon dioxide. nih.govacs.org This method is particularly valuable for the selective preparation of 2H-indazoles, which can be challenging to synthesize using other methods. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions between N-alkylvinylindazoles and azomethine ylides, generated in situ from amino acids, have been used to create novel spiropyrrolidine-indazole compounds. beilstein-journals.org This multicomponent reaction proceeds efficiently under thermal conditions to yield regio- and stereospecific products. beilstein-journals.org

| Reaction Type | Reactants | Key Features | Reference |

| [3+2] Cycloaddition | Arynes and Diazo Compounds | Mild conditions, high yields, access to diverse substituted indazoles. | researchgate.netorganic-chemistry.org |

| [3+2] Cycloaddition | Arynes and Sydnones | Selective synthesis of 2H-indazoles, mild conditions. | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | N-alkylvinylindazoles and Azomethine Ylides | Synthesis of spiropyrrolidine-indazoles, multicomponent, regio- and stereospecific. | beilstein-journals.org |

Radical Chain Mechanisms in Indazole Synthesis

Radical-mediated reactions offer an alternative pathway for the synthesis of indazoles. One such method involves the 5-endo cyclization of aryl radicals onto an azo functional group. cdnsciencepub.com For instance, 1-(2-bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes, when treated with tri-n-butyltin hydride and a radical initiator like AIBN, undergo a radical cyclization to form 1-alkyl-3-methylindazoles. cdnsciencepub.com The mechanism involves the initial abstraction of the bromine atom to generate an aryl radical, which then attacks the nitrogen of the azo group. cdnsciencepub.com

DFT calculations have supported a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov This reaction proceeds via C-H bond functionalization. nih.gov Similarly, a radical mechanistic pathway is suggested for the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org

A radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, has also been developed. organic-chemistry.org This method allows for the alkylation of indazoles using alkyl radicals generated from the corresponding diacyl peroxides, often with copper catalysis. organic-chemistry.org

Microwave-Assisted and Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. rsc.org Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. ajrconline.orgjchr.orgmdpi.comnih.gov

Several microwave-assisted methods for indazole synthesis have been reported. One notable example is the one-pot, two-step cyclization of salicylaldehyde (B1680747) and hydrazine (B178648) hydrates. ajrconline.orgajrconline.org Microwave heating accelerates the formation of the aryl hydrazone intermediate, which then cyclizes to the indazole. ajrconline.orgajrconline.org This method has been shown to produce good to excellent yields of various indazole derivatives in significantly less time than conventional heating methods. ajrconline.org For example, the synthesis of 6-bromo-4-methoxy-1H-indazole was achieved with an 84% yield using this microwave-assisted approach. ajrconline.org

Green chemistry principles are also being applied to the synthesis of indazoles through the use of sustainable catalysts and solvents. rsc.orgbenthamdirect.comingentaconnect.com For instance, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.orgnih.gov This method avoids the use of ligands and bases and allows for the recycling of the catalyst. acs.orgnih.gov Another approach involves the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which is a metal- and hydrogen-source-free method. rsc.org

| Approach | Methodology | Advantages | Reference |

| Microwave-Assisted | One-pot cyclization of salicylaldehyde and hydrazine hydrates. | Reduced reaction time, high yields, eco-friendly. | ajrconline.orgajrconline.org |

| Green Chemistry | CuO nanoparticles on activated carbon in PEG-400. | Sustainable catalyst, green solvent, catalyst recyclability. | acs.orgnih.gov |

| Green Chemistry | Visible-light-induced deoxygenative cyclization. | Metal-free, hydrogen-source-free. | rsc.org |

Regioselective Introduction of Bromo and Methoxy (B1213986) Groups onto the Indazole Core

The synthesis of 6-bromo-5-methoxy-1H-indazole requires the specific placement of the bromo and methoxy groups on the indazole ring. This is typically achieved through regioselective halogenation and alkoxylation reactions.

Halogenation Strategies at Specific Positions (e.g., 6-bromo)

The introduction of a bromine atom at the C6 position of a 5-methoxy-1H-indazole can be accomplished through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation. The reaction of 5-methoxy-1H-indazole with NBS in a solvent like dichloromethane (B109758) can selectively yield this compound.

For other indazole systems, various regioselective halogenation methods have been developed. A metal-free approach for the halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been reported to be highly selective. rsc.orgrsc.orgresearchgate.net By tuning the reaction conditions, mono- and poly-halogenated products can be obtained in good yields. rsc.orgrsc.org For instance, the bromination of 4-substituted 1H-indazoles with NBS in DMF at 80°C has been shown to be regioselective for the C7 position. nih.govrsc.org

Alkoxylation Methods for Methoxy Group Incorporation (e.g., 5-methoxy)

The methoxy group at the C5 position can be introduced through several methods. One common approach is the O-methylation of a corresponding hydroxyindazole, such as 6-bromo-5-hydroxy-1H-indazole, using a methylating agent like dimethyl sulfate (B86663) (DMS) in the presence of a base.

Alternatively, the synthesis can start from a precursor that already contains the methoxy group. For example, the synthesis of this compound can be envisioned to start from a substituted aniline (B41778) or benzaldehyde (B42025) that bears the methoxy group at the appropriate position, followed by the construction of the indazole ring and subsequent bromination.

Synthesis of Novel this compound Derivatives through Diversification Strategies

The bromine atom on the this compound ring is a versatile handle for further functionalization through various cross-coupling reactions. This allows for the synthesis of a wide array of novel derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly useful for this purpose. nih.gov The reaction of this compound with various boronic acids in the presence of a palladium catalyst and a base can lead to the formation of 6-aryl- or 6-heteroaryl-5-methoxy-1H-indazoles. The N-H of the indazole can be protected prior to the cross-coupling reaction to prevent side reactions.

Furthermore, the indazole nitrogen atoms can be alkylated to produce N1- and N2-substituted derivatives. The regioselectivity of N-alkylation is influenced by factors such as the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.govbeilstein-journals.org For example, using sodium hydride in THF has been shown to favor N1-alkylation for many substituted indazoles. beilstein-journals.orgnih.gov In contrast, TfOH-catalyzed alkylation with diazo compounds has been reported to be highly selective for the N2 position. rsc.org

Derivatization via 1,3-Dipolar Cycloaddition Reactions (e.g., 1,2,3-triazole analogues)

The synthesis of 1,2,3-triazole analogues tethered to the this compound scaffold is effectively achieved through a multi-step process culminating in a 1,3-dipolar cycloaddition reaction. researchgate.netbanglajol.info This modern synthetic approach, often referred to as "click chemistry," provides a high-yield and regioselective pathway to novel heterocyclic compounds. researchgate.net

The general synthetic route commences with the N-alkylation of the starting indazole. Specifically, 6-bromo-1H-indazole is treated with propargyl bromide in the presence of a base to afford the key intermediate, 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This reaction introduces the terminal alkyne functionality necessary for the subsequent cycloaddition.

Table 1: Synthesis of 6-Bromo-1H-indazole Bearing 1,2,3-Triazole Analogues researchgate.net

| Entry | Azide Reactant (Substituted 2-azido-N-arylacetamide) | Resulting Triazole Product | Yield (%) |

| 1 | 2-azido-N-phenylacetamide | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | 78 |

| 2 | 2-azido-N-(4-chlorophenyl)acetamide | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide | 82 |

| 3 | 2-azido-N-(4-methylphenyl)acetamide | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | 85 |

| 4 | 2-azido-N-(4-methoxyphenyl)acetamide | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide | 81 |

Amide Formation for Substituted Indazole Scaffolds

Amide bond formation is a fundamental strategy for the derivatization of indazole scaffolds, enabling the linkage of various side chains and functional groups. A common and effective method involves the coupling of an indazole-carboxylic acid with a primary or secondary amine using standard peptide coupling agents. rsc.org

This process typically starts with an indazole core bearing a carboxylic acid group, such as 1H-indazole-3-carboxylic acid or, more specifically for related structures, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid. researchgate.net The carboxylic acid is activated in situ by a coupling agent. Commonly used reagents for this activation include O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or a combination of (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) and N-Hydroxybenzotrizole (HOBT).

Following activation, the amine component is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. This methodology is versatile and allows for the synthesis of a wide array of N-substituted indazole carboxamides by simply varying the amine reactant. The reactions are generally carried out in aprotic polar solvents such as N,N-Dimethylformamide (DMF).

Table 2: Illustrative Examples of Amide Formation on an Indazole Scaffold

| Entry | Indazole Precursor | Amine Reactant | Coupling Conditions | Resulting Amide Product |

| 1 | 1H-Indazole-3-carboxylic acid | Aniline | HATU, DIPEA, DMF | N-phenyl-1H-indazole-3-carboxamide |

| 2 | 1H-Indazole-3-carboxylic acid | Benzylamine | EDC.HCl, HOBT, TEA, DMF | N-benzyl-1H-indazole-3-carboxamide |

| 3 | 1H-Indazole-3-carboxylic acid | Morpholine | EDC.HCl, HOBT, TEA, DMF | (1H-indazol-3-yl)(morpholino)methanone |

| 4 | 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | 4-Fluoroaniline | Not specified | 6-bromo-N-(4-fluorophenyl)-1-cyclopentyl-1H-indazole-4-carboxamide |

Strategies for N-Substitution (e.g., N-aryl, N-alkyl indazoles)

The N-substitution of the indazole ring is a critical step in the synthesis of many biologically active molecules. A primary challenge in this process is controlling the regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the pyrazole ring. beilstein-journals.orgnih.gov The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. beilstein-journals.orgconnectjournals.com

N-Alkylation: Direct alkylation of 1H-indazoles with alkyl halides often yields a mixture of N1 and N2 isomers. connectjournals.com However, regioselectivity can be achieved. The use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system that generally favors the formation of the thermodynamically more stable N1-alkylated product. beilstein-journals.orgnih.gov Conversely, different conditions can favor the N2 isomer. The distribution of products is influenced by both steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position. beilstein-journals.orgnih.gov

N-Arylation: The synthesis of N-aryl indazoles can be accomplished through transition-metal-catalyzed cross-coupling reactions. A notable method is the copper-catalyzed intramolecular N-arylation of arylhydrazones, which can be prepared from 2-haloaryl aldehydes and arylhydrazines. This approach provides a pathway to 1-aryl-1H-indazoles. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also employed for coupling bromoindazoles with amines to form N-substituted derivatives. researchgate.netnih.gov

Table 3: Regioselectivity in N-Alkylation of Substituted Indazoles

| Entry | Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Ref |

| 1 | 3-Carboxamide-1H-indazole | Benzyl bromide | NaH / THF | >99 : <1 | beilstein-journals.org |

| 2 | 3-tert-Butyl-1H-indazole | Benzyl bromide | NaH / THF | >99 : <1 | beilstein-journals.org |

| 3 | 7-Nitro-1H-indazole | Benzyl bromide | NaH / THF | 4 : 96 | beilstein-journals.org |

| 4 | 1H-Indazole | Benzyl bromide | K₂CO₃ / DMF | ~50 : 50 | researchgate.net |

| 5 | Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | 38 : 46 | researchgate.net |

Chemical Transformations and Functionalization of 6 Bromo 5 Methoxy 1h Indazole

Reactivity of the Bromine Substituent at the 6-Position

The bromine atom at the 6-position of the indazole ring is a key functional handle for a variety of chemical transformations. Its presence significantly influences the molecule's reactivity, enabling a range of modifications that are crucial for the synthesis of more complex derivatives.

Cross-Coupling Reactions (e.g., Suzuki coupling, Stille coupling)

The bromine atom at the C-6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ambeed.com These reactions allow for the introduction of a wide array of substituents onto the indazole core.

One of the most prominent examples is the Suzuki-Miyaura coupling, which pairs the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, catalyzed by Pd(dppf)Cl2 with K2CO3 as the base, yields the corresponding C-5 heteroarylated indazole. researchgate.net This methodology is broadly applicable to various substituted 5-bromoindazoles and different boronic acids, including thiopheneboronic acids. researchgate.net The reaction of 6-bromo-5-methoxy-1H-indazole with a boronic acid ester can lead to the formation of 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a valuable intermediate for further Suzuki couplings. lookchem.com

Stille coupling, which utilizes organotin reagents, represents another effective cross-coupling strategy for functionalizing bromoindazoles. ambeed.com Similar to Suzuki coupling, it provides a reliable method for creating new carbon-carbon bonds at the site of the bromine atom. ambeed.com

The general conditions for these cross-coupling reactions often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Cs₂CO₃, K₂CO₃), and a suitable solvent like toluene, dimethoxyethane, or a mixture of dioxane and water. researchgate.net The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reaction Type |

|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 | C-5 heteroarylated 1H-indazole | Suzuki |

| This compound | Boronic acid ester | Not specified | 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Suzuki |

Nucleophilic Substitution Reactions

The bromine atom on the indazole ring can be displaced by various nucleophiles. ambeed.com This allows for the introduction of a range of functional groups, including amines and thiols, through nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is often dependent on the reaction conditions and the strength of the nucleophile. ambeed.com For instance, the bromine atom can be substituted by nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide. evitachem.com

Reduction of the Bromine Atom

The carbon-bromine bond can be cleaved through reduction, replacing the bromine atom with a hydrogen atom. ambeed.com This process, known as hydrodebromination, can be achieved using various reducing agents. ambeed.com Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst or the use of reducing agents like sodium borohydride. ambeed.comambeed.com This reaction is useful when the bromine atom has served its purpose as a directing group or a handle for other transformations and needs to be removed to yield the final desired product.

Reactivity of the Methoxy (B1213986) Substituent at the 5-Position

The methoxy group at the 5-position of 6-bromo-1H-indazole is an electron-donating group that influences the electronic properties of the indazole ring. While generally less reactive than the bromine atom, it can undergo specific transformations. One notable reaction is demethylation, which converts the methoxy group into a hydroxyl group. This transformation is often carried out using strong acids or other demethylating agents. The resulting 6-bromo-1H-indazol-5-ol possesses a hydroxyl group that can be further functionalized, for example, through etherification or esterification. lookchem.com

Functionalization of the Indazole Ring System

Beyond the substituents, the indazole ring itself is a platform for further functionalization. The electronic nature of the ring, influenced by the existing bromo and methoxy groups, directs the regioselectivity of these reactions.

C-H Functionalization at the C-3 Position

The C-3 position of the indazole ring is a site of significant interest for C-H functionalization. chim.it This approach allows for the direct introduction of new substituents without the need for pre-installed functional groups like halogens. chim.it

Halogenation, particularly iodination and bromination, at the C-3 position is a well-established method for introducing a handle for subsequent cross-coupling reactions. For example, 6-bromoindazole can be iodinated at the C-3 position using iodine and potassium hydroxide (B78521) in DMF. chim.it Similarly, 5-methoxyindazole can be quantitatively iodinated at the C-3 position under similar basic conditions. chim.it

N-Functionalization at the N-1 and N-2 Positions

The indazole ring contains two nitrogen atoms, N-1 and N-2, which can be functionalized, typically through alkylation or arylation reactions. nih.govresearchgate.net The regioselectivity of these reactions is often influenced by the reaction conditions, including the choice of base, solvent, and electrophile. researchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govjmchemsci.com

Alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products. researchgate.net For instance, the alkylation of 5-cyano-1H-indazole with alkyl chlorides in the presence of potassium carbonate and a phase transfer catalyst like (Bmim)BF4 in ethyl acetate (B1210297) has been shown to produce the N-1 alkylated derivative as the major product. researchgate.net

In the context of this compound, N-functionalization is a key step in the synthesis of more complex molecules. For example, a patented method describes the synthesis of 6-bromo-3-methoxy-1-phenyl-1H-indazole where 6-bromo-3-methoxy-1H-indazole is reacted with phenyl halide in the presence of a base (like potassium carbonate), a ligand (such as quinaldinic acid), and copper iodide in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This reaction proceeds via an Ullmann-type coupling to afford the N-1 phenylated product. google.com

The table below summarizes representative N-functionalization reactions.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 6-bromo-3-methoxy-1H-indazole | Phenyl bromide, K₂CO₃, quinaldinic acid, CuI, DMSO, 60-120°C | 6-bromo-3-methoxy-1-phenyl-1H-indazole | Not specified | google.com |

| 5-cyano-1H-indazole | Alkyl chloride, K₂CO₃, (Bmim)BF₄, ethyl acetate, 60°C | N-1-alkyl-5-cyano-1H-indazole (major) and N-2-alkyl-5-cyano-2H-indazole (minor) | 88% (N-1), 12% (N-2) | researchgate.net |

Cyclization Reactions for Fused Heterocyclic Compounds

The indazole nucleus of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the N-H group and a substituent on the benzene (B151609) ring. While specific examples starting directly from this compound are not extensively detailed in the provided search results, general principles of indazole cyclization can be applied.

For instance, indazole derivatives can undergo cyclization to form various fused systems. One common method involves the reaction of a suitably functionalized indazole with a bifunctional reagent. Another approach is intramolecular cyclization, where reactive groups on the indazole molecule react with each other to form a new ring.

Further research into the reactivity of this compound would be necessary to delineate specific cyclization pathways for creating fused heterocyclic compounds.

Oxidation and Reduction Reactions of the Indazole Nucleus

The indazole ring system can undergo both oxidation and reduction reactions, although these are less common than substitution and functionalization reactions.

Oxidation: Oxidation of the indazole nucleus can lead to the formation of indazole N-oxides. ambeed.com These reactions are typically carried out using oxidizing agents such as peroxy acids. The specific site of oxidation (N-1 or N-2) can depend on the substituents present on the indazole ring.

A silver(I)-mediated intramolecular oxidative C-H bond amination has been described for the synthesis of 1H-indazoles. acs.org This process involves the oxidation of a precursor to facilitate the cyclization and formation of the indazole ring.

Reduction: Reduction of the indazole ring is also possible. For example, the nitro group in 6-bromo-5-methoxy-3-nitro-1H-indazole can be reduced to an amino group using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). This reduction is a key step in a three-step synthesis of this compound itself.

The bromine atom at the C-6 position can also be subject to reduction, potentially being replaced by a hydrogen atom under certain reducing conditions. ambeed.comambeed.com

The table below provides an example of a reduction reaction relevant to the synthesis of this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 6-bromo-5-methoxy-3-nitro-1H-indazole | H₂, Pd-C | This compound | 81% |

Advanced Spectroscopic Characterization Techniques for 6 Bromo 5 Methoxy 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-bromo-5-methoxy-1H-indazole derivatives, providing detailed information about the chemical environment of magnetically active nuclei. mdpi.comnih.gov Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and substitution patterns of these molecules.

In the ¹H-NMR spectrum of this compound, the methoxy (B1213986) group protons typically appear as a sharp singlet in the range of δ 3.8–4.0 ppm. The aromatic protons exhibit splitting patterns that are indicative of their positions on the indazole ring, which are influenced by the deshielding effect of the bromine atom. For instance, in related substituted indazoles, aromatic protons resonate in the 7.0–8.0 ppm region, and the N-H proton of the indazole ring can be observed as a broad singlet at a downfield chemical shift, often between 10–12 ppm. vulcanchem.com

¹³C-NMR spectroscopy is particularly crucial for confirming the carbon framework and the position of substituents. mdpi.comresearchgate.net The carbon atom attached to the methoxy group in similar structures typically resonates around 55-60 ppm. vulcanchem.com The signals for the aromatic carbons are found in the range of 110-150 ppm. vulcanchem.com For example, in related indazole derivatives, the C-3 carbon of a 1H-tautomer appears at approximately 132-133 ppm, which helps in distinguishing it from the 2H-tautomer where it appears at 123-124 ppm. jmchemsci.comjmchemsci.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. mdpi.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) is employed to validate its molecular weight, which is theoretically 227.061 g/mol for the neutral molecule (C₈H₇BrN₂O).

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. uomustansiriyah.edu.iq This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units. uomustansiriyah.edu.iq

The fragmentation of indazole derivatives in the mass spectrometer provides valuable structural information. researchgate.net Common fragmentation pathways for substituted indazoles may involve the loss of the methoxy group or cleavage of the indazole ring. vulcanchem.comlibretexts.org Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, to aid in identification. uni.lu

Infrared (IR) Spectroscopy for Key Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. mdpi.comnih.gov The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.netarkat-usa.org

Key expected IR absorptions for this compound include:

N-H stretching: A band in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the indazole ring. vulcanchem.com

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group is expected around 2800-2900 cm⁻¹. vulcanchem.com

C=C stretching (aromatic): These vibrations within the benzene (B151609) ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong absorption band corresponding to the C-O stretch of the methoxy group is anticipated.

C-Br stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often around 675 cm⁻¹. researchgate.net

For derivatives where the indazole nitrogen is substituted, the absence of the N-H stretching band confirms the substitution. mdpi.com In cases of ester derivatives, a strong carbonyl (C=O) stretching band would be observed around 1700–1750 cm⁻¹.

Advanced Spectroscopic Methods for Elucidating Complex Indazole Structures

For more complex indazole derivatives or in cases of structural ambiguity, advanced 2D NMR techniques are employed. ipb.ptdergipark.org.tr These methods provide correlations between different nuclei, offering deeper insights into the molecular structure. numberanalytics.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, helping to establish the connectivity of protons within a spin system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached, providing unambiguous one-bond C-H or N-H correlations. ipb.ptwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and heteronuclei over two or three bonds, which is crucial for piecing together the entire molecular skeleton and determining the positions of substituents that lack directly attached protons. ipb.ptdergipark.org.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. Correlations in a NOESY spectrum indicate that the involved protons are close in space, which is invaluable for determining stereochemistry and differentiating between regioisomers, such as N1 and N2 substituted indazoles. dergipark.org.trresearchgate.net

The combined application of these advanced spectroscopic methods provides a powerful arsenal (B13267) for the definitive structural characterization of this compound and its diverse derivatives, ensuring the accuracy of data for further research and application. researchgate.netmdpi.com

Biological Activities and Pharmacological Potential of 6 Bromo 5 Methoxy 1h Indazole Analogues

Anticancer and Antitumor Activity

Analogues of 6-bromo-5-methoxy-1H-indazole have shown notable potential as anticancer agents, attributable to their ability to interfere with key cellular processes involved in tumor growth and progression. researchgate.netresearchgate.net Research has highlighted their efficacy in inhibiting critical enzyme pathways, halting the proliferation of cancer cells, and impeding the formation of new blood vessels that supply tumors.

Inhibition of Key Kinase Pathways (e.g., Tyrosine Threonine Kinase (TTK), ERK1/2, PLK4, FGFR1)

A significant aspect of the anticancer activity of indazole derivatives lies in their ability to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Tyrosine Threonine Kinase (TTK) , a key regulator of the mitotic checkpoint, has been identified as a target for indazole-based inhibitors. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed and identified as potent, single-digit nanomolar inhibitors of TTK. nih.gov This inhibition disrupts proper chromosome segregation, leading to cell death in cancer cells.

Polo-like kinase 4 (PLK4) , another critical regulator of cell division, specifically centriole duplication, is a target of indazole analogues. researchgate.netnih.gov Dysregulation of PLK4 is linked to tumorigenesis. rsc.org Derivatives of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one have been identified as single-digit nanomolar inhibitors of PLK4. mdpi.com One such compound, CFI-400945, has shown efficacy in mouse models of colon cancer and has been identified as a clinical candidate. mdpi.com Further research has led to the discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potent PLK4 inhibitors. rsc.org

Fibroblast Growth Factor Receptor 1 (FGFR1) is another tyrosine kinase that, when overactivated, can drive tumor growth. Several 6-substituted-1H-indazole derivatives have been developed as potent FGFR1 inhibitors. For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising FGFR1 inhibition with an IC₅₀ value of 15.0 nM. mdpi.com Further optimization led to a compound with an IC₅₀ of 2.9 nM. mdpi.com Another series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also demonstrated potent FGFR1 inhibitory activity, with the most potent compound having an IC₅₀ of 30.2 ± 1.9 nM. mdpi.comsemanticscholar.org

While direct inhibition of Extracellular signal-regulated kinases 1/2 (ERK1/2) by this compound analogues is not extensively detailed, broader families of 1H-indazole amide derivatives have been evaluated for their activity against the ERK1/2 pathway, showing both enzymatic and cellular activity. nih.gov

| Kinase Target | Indazole Analogue Series | Reported Potency (IC₅₀) |

|---|---|---|

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Single-digit nanomolar |

| PLK4 | (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives | Single-digit nanomolar |

| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives | 2.9 nM to 15.0 nM |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | 30.2 ± 1.9 nM |

Anti-proliferative Effects on Human Cancer Cell Lines (e.g., A549, MCF7, HT29, HEP3BPN, MDA 453, HL 60)

The kinase-inhibiting properties of this compound analogues translate into potent anti-proliferative activity across a range of human cancer cell lines.

The parent compound, this compound, has itself demonstrated cytotoxic effects, inhibiting the proliferation of MCF-7 breast cancer cells by up to 70% after 48 hours of treatment. Novel series of indazole derivatives have also shown potent activity against A549 (lung), MCF7 (breast), and HT-29 (colon) cancer cell lines, with IC₅₀ values ranging from 0.010 to 12.8 μM. researchgate.net

Further studies have confirmed the broad-spectrum anti-proliferative capacity of indazole analogues. A series of novel indazole derivatives were evaluated for their ability to hinder the viability of HEP3BPN (liver), MDA 453 (breast), and HL 60 (leukemia) human cancer cells. researchgate.netresearchgate.net Additionally, certain 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited vigorous potency against the HL60 cell line, with IC₅₀ values in the nanomolar range. mdpi.com

| Cell Line | Cancer Type | Indazole Analogue Series | Reported Activity (IC₅₀) |

|---|---|---|---|

| A549 | Lung | Novel indazole derivatives | 0.010 - 12.8 μM |

| MCF7 | Breast | This compound | Up to 70% inhibition |

| HT29 | Colon | Novel indazole derivatives | 0.010 - 12.8 μM |

| HEP3BPN | Liver | Novel indazole derivatives | Evaluated |

| MDA 453 | Breast | Novel indazole derivatives | Evaluated |

| HL 60 | Leukemia | 3-(pyrrolopyridin-2-yl)indazole derivatives | Nanomolar range |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Indazole derivatives have been investigated for their ability to inhibit this process. A series of novel indazole derivatives were synthesized and evaluated for their anti-angiogenic activities. researchgate.net While specific data on this compound analogues is limited, a structurally related carbothioamide derivative of 5-bromo-1H-indole demonstrated significant anti-angiogenic activity in a rat aorta angiogenesis assay, with an IC₅₀ of 56.9 µg/mL. nih.govnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation. nih.govnih.gov This suggests that the indazole scaffold, particularly when halogenated, holds potential for the development of anti-angiogenic agents.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by tumors. By catabolizing the amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment. Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Research has shown that 3-substituted 1H-indazoles can act as potent inhibitors of the IDO1 enzyme. nih.govmdpi.com Two such derivatives displayed strong inhibitory activity with IC₅₀ values of 720 nM and 770 nM, respectively. nih.govmdpi.com The 1H-indazole ring was identified as a crucial element for this inhibitory activity. mdpi.com

Antimicrobial Efficacy

In addition to their anticancer properties, analogues of this compound have demonstrated notable antimicrobial efficacy, positioning them as potential leads for the development of new antibiotics. researchgate.net

Antibacterial Activity (against Gram-Positive and Gram-Negative Bacteria)

Derivatives of 6-bromo-1H-indazole have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of the bromine atom at the 6-position is thought to enhance the compound's ability to penetrate bacterial cells. researchgate.net

Antifungal Activity

Analogues of this compound have demonstrated notable antifungal properties, particularly against various pathogenic Candida species. Research has shown that specific structural modifications to the indazole core can yield compounds with significant activity against both common and drug-resistant fungal strains.

For instance, studies on 2,3-diphenyl-2H-indazole derivatives revealed in vitro growth inhibition against Candida albicans and Candida glabrata nih.gov. Further investigations into 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogues, which share structural similarities, identified compounds with broad-spectrum activity. A series of 6-(2-benzofuran) HMA analogues showed potent activity against multiple Candida species, including multidrug-resistant clinical isolates d-nb.info. While amiloride itself has minimal antifungal effect, modifications, particularly hydrophobic substitutions, have led to analogues with improved minimum inhibitory concentrations (MICs) against pathogenic fungi d-nb.info.

However, based on the available research, there is limited specific information regarding the activity of these indazole analogues against Rhizopus oryzae. The primary focus has been on yeast-like fungi of the Candida genus.

Table 1: Antifungal Activity of Selected Indazole Analogues and Related Compounds against Candida Species

| Compound Class/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | Inhibitory Activity Observed | nih.gov |

| Candida glabrata | Inhibitory Activity Observed | nih.gov | |

| 6-(2-benzofuran) HMA analogue (9) | Candida spp. (drug-resistant) | 16-32 | d-nb.info |

| Azole-Indole Hybrid (8g) | Candida glabrata | MIC90 = 0.25 | acs.org |

| Candida krusei | MIC90 = 0.125 | acs.org |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of indazole derivatives are attributed to several distinct mechanisms of action, primarily centered on the inhibition of critical bacterial enzymes and processes.

A significant mechanism identified is the inhibition of bacterial DNA gyrase B (GyrB) . Guided by structure-based drug design, a novel class of indazole derivatives was discovered to be potent GyrB inhibitors. These compounds demonstrated excellent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. The indazole nucleus was designed to interact with key residues, such as Asn54, within the ATPase pocket of the GyrB subunit, which is crucial for enhanced enzymatic and antibacterial effects nih.gov.

Another proposed mechanism involves the inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase . Using a 5-aminoindazole (B92378) scaffold, researchers developed low nanomolar inhibitors of this enzyme, which resulted in broad-spectrum antimicrobial activity .

Furthermore, some related heterocyclic compounds, such as certain azole-indole hybrids, are believed to exert their antifungal effects through membrane disruption . Their mechanisms include the inhibition of ergosterol (B1671047) biosynthesis, which is vital for fungal cell membrane integrity, as well as inducing membrane depolarization and permeabilization acs.org. Other research suggests that indazole derivatives may also function by inhibiting key enzymes involved in bacterial cell wall synthesis or DNA replication .

Anti-inflammatory Activity

Analogues of this compound are recognized for their significant potential in treating inflammatory conditions. This activity is primarily achieved through two key mechanisms: the inhibition of human neutrophil elastase and the modulation of the glucocorticoid receptor.

Human neutrophil elastase (HNE) is a serine protease implicated in the tissue damage associated with various inflammatory diseases. N-benzoylindazole derivatives have been identified as a potent class of competitive and pseudo-irreversible HNE inhibitors researchgate.net. The carbonyl group at the N-1 position of the indazole scaffold is an essential structural feature, serving as the point of attack for the Ser195 residue in the HNE active site.

Structure-activity relationship (SAR) studies have refined these inhibitors, leading to compounds with nanomolar potency. For example, introducing a cyano (CN) group at the 3-position of the indazole ring or various substituents at the 5-position resulted in inhibitors with IC₅₀ values as low as 7–10 nM researchgate.net. These optimized derivatives exhibit good stability and high specificity for HNE over other serine proteases researchgate.net. A structurally related compound, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester, has also been noted as a promising lead structure for developing HNE inhibitors.

Indazole-based compounds have emerged as potent, non-steroidal modulators of the glucocorticoid receptor (GR), offering a promising alternative to classic steroidal anti-inflammatory drugs. Through structure-based design, a class of indazole ether-based GR modulators was developed, with several examples showing picomolar potency in cellular assays researchgate.net. These compounds effectively inhibit the release of pro-inflammatory cytokines like TNF-α from peripheral blood mononuclear cells researchgate.net.

Furthermore, these indazole analogues demonstrate an improved selectivity profile for the GR over other steroid hormone receptors, which is a significant advantage researchgate.net. Crystallographic studies of non-steroidal indazole amides bound to the GR ligand-binding domain revealed that these compounds exploit a previously unexplored channel in the receptor. This novel binding mode offers significant opportunities for designing new GR modulators with tailored properties. In animal models of inflammation, select indazole ethers have demonstrated excellent anti-inflammatory efficacy researchgate.net.

Inhibition of Human Neutrophil Elastase (HNE)

Neuropharmacological Applications

The indazole scaffold is a key structural motif in the development of compounds targeting the central nervous system, particularly those interacting with serotonin (B10506) receptors.

Analogues of this compound have been investigated as agonists for serotonin receptor subtype 2 (5-HT₂), which plays a critical role in perception and mood regulation. By replacing the traditional indole (B1671886) core of tryptamines with an indazole ring, researchers have created novel compounds with potent 5-HT₂ agonist activity.

Studies on the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) found that it acts as an agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. However, achieving selectivity among these subtypes remains a challenge. For instance, while one report described the 1H-indazole analogue of 5-MeO-DMT as highly selective against the 5-HT₂B receptor, subsequent analysis found it to be more potent at the 5-HT₂B and 5-HT₂C subtypes than at 5-HT₂A. This is a critical consideration, as agonist activity at the 5-HT₂B receptor is associated with a risk of cardiotoxicity.

The addition of a bromine atom, such as in the potent analogue VU6067416, has been explored to enhance potency. Docking studies suggest this may be due to a halogen-bonding interaction within the 5-HT₂A receptor's orthosteric pocket.

Table 2: 5-HT₂ Receptor Subtype Activity for an Indazole Analogue of 5-MeO-DMT

| Compound | Receptor Subtype | Potency (EC₅₀ in nM) | Efficacy (Eₘₐₓ %) | Reference |

|---|---|---|---|---|

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂A | 203 | 70% | |

| 5-HT₂B | >10,000 (initially reported) | - | ||

| 5-HT₂C | 532 | 72% | ||

| 1H-indazole analog of 5-MeO-DMT (6a) - Re-evaluation | 5-HT₂A | ~1000-5000 (low micromolar) | - | |

| 5-HT₂B | 483 | - |

Neuroprotective Effects (e.g., inhibition of tau hyperphosphorylation)

Abnormal hyperphosphorylation of the tau protein is a key pathological hallmark in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govfrontiersin.org The inhibition of this process is a major therapeutic strategy. Indazole derivatives have emerged as promising agents in this context, primarily through the inhibition of kinases like Glycogen Synthase Kinase 3β (GSK-3β), which is heavily implicated in tau phosphorylation. nih.govmdpi.comnih.gov

Research has shown that specific indazole analogues can effectively mitigate tau hyperphosphorylation. For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) was found to exert a neuroprotective effect by significantly decreasing the expression of phosphorylated tau (p-tau) and the upstream kinase GSK-3β. nih.govfrontiersin.org In cellular models using SH-SY5Y cells, AMI treatment increased cell viability and reduced apoptosis induced by neurotoxins. nih.gov Furthermore, in animal models of Parkinson's disease, AMI helped preserve dopaminergic neurons and improve behavioral symptoms, underscoring its potential for treating neurodegenerative conditions. nih.govfrontiersin.org

Another class of compounds, 1H-indazole-3-carboxamides, has been developed as potent and selective GSK-3β inhibitors. nih.gov Optimization of a 5-bromo-indazole lead compound led to the identification of derivatives with significant cellular activity. One such analogue demonstrated the ability to inhibit tau phosphorylation in a whole-cell assay with an IC₅₀ value in the low micromolar range, highlighting the importance of the indazole core in targeting GSK-3β. nih.gov These findings confirm that targeting GSK-3β with indazole-based inhibitors is a viable approach to reducing tau pathology. mdpi.comnih.gov

| Compound | Target | Activity | Cell Line | Source |

|---|---|---|---|---|

| 1H-indazole-3-carboxamide analogue (14) | GSK-3β | IC₅₀ = 3.4 µM (p-tau inhibition) | HEK p-tau | nih.gov |

| 6-amino-1-methyl-indazole (AMI) | GSK-3β / p-tau | Decreased expression | SH-SY5Y | nih.govfrontiersin.org |

Other Significant Biological Activities

Beyond neuroprotection, analogues of this compound are implicated in a range of other important biological functions.

The indazole nucleus is a key structural motif in the development of agents against the human immunodeficiency virus (HIV). mdpi.comnih.govnih.gov Indazole derivatives have been successfully designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org Through structure-based drug design, a novel series of indazole NNRTIs was created that demonstrated excellent metabolic stability and, crucially, resilience against common viral mutations that confer drug resistance. nih.govacs.org These compounds were developed by analyzing the crystal structures of existing NNRTIs bound to the reverse transcriptase enzyme, leading to indazole analogues that effectively inhibit the virus. nih.gov More recently, the indazole derivative Lenacapavir was approved as a first-in-class, long-acting HIV-1 capsid inhibitor, further cementing the importance of this scaffold in anti-HIV drug discovery. mdpi.com

| Compound Class | Target | Key Feature | Source |

|---|---|---|---|

| Indazole NNRTIs | HIV Reverse Transcriptase | Resilience to resistance mutations | nih.govacs.org |

| Lenacapavir | HIV-1 Capsid Protein | First-in-class, long-acting inhibitor | mdpi.com |

Indazole derivatives have been recognized for their potential to treat cardiac arrhythmias. mdpi.comnih.govaustinpublishinggroup.com A notable example is the development of indazoloxypropanolamines, which are structural isosteres of the beta-blocker pindolol. A series of these compounds, specifically those with a methyl substitution on the N-1 position of the indazole ring, exhibited significant antiarrhythmic effects in preclinical models. thieme-connect.com Their activity is correlated with a binding affinity for β1-adrenergic receptors, suggesting a mechanism of action similar to established antiarrhythmic drugs. thieme-connect.com This line of research highlights the versatility of the indazole scaffold in cardiovascular medicine.

Indazole analogues have been investigated extensively as treatments for type 2 diabetes through two primary mechanisms: activation of glucokinase and agonism of G-protein coupled receptor 120 (GPR120).

Glucokinase (GK) Activators: Glucokinase is a critical enzyme in glucose homeostasis, and its activation is a therapeutic target for diabetes. tandfonline.comtandfonline.com Several series of indazole-based glucokinase activators (GKAs) have been developed. nih.govnih.gov Guided by structure-based drug design, 1,4-disubstituted indazoles were identified as a novel and potent class of GKAs. nih.gov Another study detailed the optimization of an indazole series that led to a compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, which showed potent activation of glucokinase and demonstrated efficacy in animal models of diabetes. nih.gov

GPR120 Agonists: GPR120 is a free fatty acid receptor that stimulates the release of glucagon-like peptide-1 (GLP-1), an important hormone for promoting insulin (B600854) secretion. nih.govrsc.orgmdpi.com A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective and potent GPR120 agonists. nih.govresearchgate.netacs.org Structure-activity relationship (SAR) studies helped optimize their potency and selectivity over the related GPR40 receptor. Certain compounds from this class showed good oral exposure and were effective in oral glucose tolerance tests, confirming their antidiabetic potential operates through GPR120 agonism. nih.govacs.org

| Compound Class | Mechanism | Key Finding | Source |

|---|---|---|---|

| 1,4-disubstituted indazoles | Glucokinase Activator | Potently activates GK in enzyme and cell assays | nih.gov |

| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 Agonist | Selective GPR120 agonism with in vivo efficacy | nih.govacs.org |

Oxidative stress is a contributing factor to numerous diseases, and compounds with antioxidant properties are of significant interest. Indazole derivatives have been evaluated for their ability to scavenge free radicals. researchgate.netmdpi.com For example, a study on tetrahydroindazole (B12648868) derivatives found that compounds bearing electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) exhibited good antioxidant activity in DPPH and ABTS assays. mdpi.com Another study synthesized new indazole analogues of curcumin (B1669340) and tested their antioxidant capacity, though the results were modest. researchgate.netugm.ac.id However, other research has shown that certain indazole derivatives possess moderate to strong free radical scavenging activity against DPPH and nitric oxide (NO) radicals, suggesting that the antioxidant potential of this class of compounds warrants further exploration. researchgate.net

Computational Studies and Structure Activity Relationship Sar of 6 Bromo 5 Methoxy 1h Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel analogues before their synthesis.

Both 2D and 3D-QSAR models have been successfully applied to various series of indazole derivatives to predict their therapeutic potential, particularly as anticancer agents. researchgate.net

In a typical 2D-QSAR study, descriptors are calculated from the 2D representation of the molecules. These can include topological indices, electronic descriptors, and physicochemical properties like LogP. For a series of 109 indazole derivatives developed as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was built using the Multiple Linear Regression (MLR) method. This model demonstrated a high correlation coefficient (r²) of 0.9512 and robust internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating strong predictive power.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. For the same series of TTK inhibitors, a 3D-QSAR model developed using the k-Nearest Neighbor (kNN) approach yielded a high cross-validation coefficient (q²) of 0.9132. researchgate.net Such models generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for biological activity. For instance, studies on indazole derivatives have shown that electrostatic and hydrophobic fields are key determinants of their inhibitory activity. innovareacademics.in These models serve as a reliable guide for designing new analogues, such as derivatives of 6-bromo-5-methoxy-1H-indazole, with potentially enhanced biological activity. researchgate.net

| QSAR Model Type | Methodology | Key Statistical Parameters | Key Findings for Indazole Analogues | Reference |

| 2D-QSAR | Multiple Linear Regression (MLR) | r² = 0.9512, q² = 0.8998 | Physicochemical and alignment-independent descriptors influence predictive power. | |

| 3D-QSAR | k-Nearest Neighbor (kNN) | q² = 0.9132 | Steric and electrostatic fields are crucial for governing anticancer activity. | researchgate.net |

| 3D-QSAR | CoMFA/CoMSIA | - | Electrostatic and hydrophobic properties dominantly determine binding affinities. | researchgate.netinnovareacademics.in |

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. afjbs.com This method is widely used to understand the binding mechanism of indazole analogues and to screen virtual libraries for potential inhibitors of therapeutic targets, such as protein kinases. biotech-asia.orgmdpi.com

For indazole derivatives targeting kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking studies have identified key interactions that are crucial for binding affinity. biotech-asia.orgmdpi.comnih.gov The indazole core often acts as a hinge-binder, forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. For VEGFR-2, key interacting residues frequently include Ala866 and Glu885. mdpi.comnih.gov

In the context of a this compound analogue, the methoxy (B1213986) group could form hydrogen bonds or favorable polar interactions within the binding pocket. The bromine atom, capable of forming halogen bonds, could provide an additional specific interaction with backbone carbonyls or other electron-rich sites in the receptor, potentially enhancing potency and selectivity. acs.org For example, docking studies of a brominated indazole analogue at the serotonin (B10506) 5-HT2A receptor suggested a potential halogen-bonding interaction with the backbone carbonyl of Phe234, which could contribute to its high potency. acs.orgnih.gov

| Target Protein | PDB ID | Key Interacting Residues | Interaction Types | Reference |

| VEGFR-2 | 4AGD, 4AG8 | Ala866, Lys868, Glu885, Phe918 | Hydrogen Bonds, π-π Stacking, π-Cation | biotech-asia.orgmdpi.comresearchgate.net |

| JAK3 Kinase | 3ZUS | Leu828, Val883, Ala905, Leu956 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |

| ROCK1 Kinase | 2ETR | Met156, Asp160, Tyr254, Ile314 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |

| 5-HT2A Receptor | 6A93 | Asp155, Phe234, Phe340 | Salt Bridge, Halogen Bond (potential), π-π Stacking | acs.orgnih.gov |

Molecular Dynamics Simulations for Conformational and Binding Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time in a simulated physiological environment. mdpi.comnih.gov MD simulations are crucial for validating docking poses and understanding the dynamic nature of the binding. nih.gov

MD simulations on indazole-kinase complexes typically run for tens to hundreds of nanoseconds. mdpi.commdpi.com The stability of the complex is analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein, the Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. mdpi.comnih.govresearchgate.net A stable RMSD plot for the ligand indicates that its binding pose, as predicted by docking, is maintained throughout the simulation. mdpi.com

For example, 100-ns MD simulations performed on arylsulphonyl indazole derivatives in the VEGFR2 binding pocket confirmed that the docking poses were stable, with ligand RMSD values generally remaining below 2.0 Å. mdpi.com Similarly, MD simulations of an indazole derivative, Bindarit, with the K-Ras receptor showed that the complex became more compact and stable after 30 ns. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and confirm the persistence of key hydrogen bonds and other interactions, providing a more complete picture of the binding event. mdpi.comnih.gov

| Simulation Parameter | Purpose | Typical Finding for Stable Indazole-Target Complex | Reference |

| Ligand RMSD | Assesses the stability of the ligand's binding pose over time. | Low and stable values (e.g., < 2.0 Å) indicate a stable binding mode. | mdpi.complos.org |

| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Lower fluctuations in the binding site residues suggest stabilization upon ligand binding. | mdpi.comresearchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | A stable and low Rg value indicates a compact and stable complex. | nih.govresearchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds. | Persistent hydrogen bonds confirm key interactions predicted by docking. | nih.gov |